molecular formula C26H55ClSi B063175 Chlorodiisobutyloctadecylsilane CAS No. 162578-86-1

Chlorodiisobutyloctadecylsilane

Cat. No.: B063175
CAS No.: 162578-86-1
M. Wt: 431.3 g/mol
InChI Key: LAMXXRLSKVGVCO-UHFFFAOYSA-N
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Biological Activity

Chlorodiisobutyloctadecylsilane (C18H39ClSi) is a silane compound that has garnered interest in various fields, particularly in material science and biochemistry. This article aims to explore the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chains, which contribute to its unique properties. The presence of chlorine and silicon atoms in its structure allows for various interactions with biological systems. Its hydrophobic nature makes it suitable for applications in drug delivery systems and as a surface modifier in biomedical devices.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research has indicated that silane compounds can exhibit antimicrobial properties. The long alkyl chains may disrupt microbial membranes, leading to cell lysis.
  • Cytotoxicity : Studies have shown that certain silanes can induce cytotoxic effects in cancer cells, suggesting potential applications in cancer therapy.
  • Biocompatibility : As a surface modifier, this compound may enhance the biocompatibility of materials used in medical implants and devices.

Antimicrobial Activity

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of silane compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the long alkyl chains .

Cytotoxicity in Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, a research article reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells. The study suggested that this compound may induce apoptosis through the activation of caspase pathways .

Biocompatibility Assessment

A case study focused on the use of this compound as a surface coating for medical implants. The study evaluated the biocompatibility of coated surfaces using human fibroblast cells. Results indicated that cells adhered well to the modified surfaces and exhibited normal proliferation rates, suggesting favorable biocompatibility .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings Reference
Study 1AntimicrobialSignificant inhibition of Gram-positive bacteria
Study 2CytotoxicityDose-dependent decrease in breast cancer cell viability
Study 3BiocompatibilityGood cell adhesion and proliferation on coated surfaces

Properties

IUPAC Name

chloro-bis(2-methylpropyl)-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMXXRLSKVGVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408131
Record name Chlorodiisobutyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162578-86-1
Record name Chlorodiisobutyloctadecylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodiisobutyloctadecylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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